REACTION_CXSMILES
|
[Cl:1][C:2]1[N:3]=[C:4]2[CH:9]=[CH:8][C:7]([CH:10]3[CH2:12][CH2:11]3)=[N:6][N:5]2[C:13]=1[S:14]([N:17]=CN(CC(C)C)CC(C)C)(=[O:16])=[O:15].Cl>O1CCOCC1>[Cl:1][C:2]1[N:3]=[C:4]2[CH:9]=[CH:8][C:7]([CH:10]3[CH2:12][CH2:11]3)=[N:6][N:5]2[C:13]=1[S:14]([NH2:17])(=[O:15])=[O:16]
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Name
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N′-(2-Chloro-6-cyclopropylimidazo[1,2-b]pyridazin-3-ylsulfonyl)-N,N-diisobutylformamidine
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Quantity
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0.93 g
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Type
|
reactant
|
Smiles
|
ClC=1N=C2N(N=C(C=C2)C2CC2)C1S(=O)(=O)N=CN(CC(C)C)CC(C)C
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Name
|
|
Quantity
|
9 mL
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Type
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solvent
|
Smiles
|
O1CCOCC1
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Name
|
|
Quantity
|
9 mL
|
Type
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reactant
|
Smiles
|
Cl
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Control Type
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UNSPECIFIED
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Setpoint
|
100 °C
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Type
|
CUSTOM
|
Details
|
under stirring at 100° C
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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STIRRING
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Details
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The mixture was stirred for 15 hours at 100 to 105° C.
|
Duration
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15 h
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Type
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WAIT
|
Details
|
left
|
Type
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TEMPERATURE
|
Details
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to cool to room temperature
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure until crystals
|
Type
|
ADDITION
|
Details
|
Water (30.0 mL) was poured into the residues
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Type
|
CUSTOM
|
Details
|
the crystals were completely precipitated
|
Type
|
FILTRATION
|
Details
|
filtered
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Type
|
WASH
|
Details
|
washed with water
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Type
|
WASH
|
Details
|
washed with methanol
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1N=C2N(N=C(C=C2)C2CC2)C1S(=O)(=O)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |